Spectroscopic Signature of 1-(4-ethylphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide
Spectroscopic Signature of 1-(4-ethylphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone. Its derivatives are prevalent in a multitude of pharmacologically active agents. 1-(4-ethylphenyl)-1H-pyrazol-5-amine, in particular, serves as a crucial chemical building block for the synthesis of more complex molecular entities.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed predictive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1-(4-ethylphenyl)-1H-pyrazol-5-amine. The subsequent sections will delve into the theoretical underpinnings of the expected spectral features, offering field-proven insights into the causality behind the predicted data.
Predicted ¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-ethylphenyl)-1H-pyrazol-5-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz NMR spectrometer.
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Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data Interpretation
The predicted ¹H NMR spectrum of 1-(4-ethylphenyl)-1H-pyrazol-5-amine is expected to exhibit distinct signals corresponding to the protons of the 4-ethylphenyl group and the pyrazol-5-amine moiety.
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Ethyl Group Protons: The ethyl group on the phenyl ring will give rise to two signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to three methyl protons, resulting in a quartet (3+1=4). The methyl protons are adjacent to two methylene protons, leading to a triplet (2+1=3). The methylene protons will be deshielded by the aromatic ring and are expected to appear at a higher chemical shift than the methyl protons.
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Aromatic Protons: The 1,4-disubstituted phenyl ring will show a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the ethyl group will be in a slightly different chemical environment than the protons ortho to the pyrazole ring.
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Pyrazole Protons: The pyrazole ring has two protons. The proton at the C4 position is expected to be a doublet, coupled to the proton at the C3 position. The proton at the C3 position will also be a doublet, coupled to the C4 proton.
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Amine Protons: The primary amine (-NH₂) protons will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
Predicted ¹H NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4-7.2 | Doublet | 2H | Ar-H (ortho to pyrazole) |
| ~ 7.2-7.0 | Doublet | 2H | Ar-H (ortho to ethyl) |
| ~ 7.5 | Doublet | 1H | Pyrazole C3-H |
| ~ 5.8 | Doublet | 1H | Pyrazole C4-H |
| ~ 4.0 | Broad Singlet | 2H | -NH₂ |
| ~ 2.7 | Quartet | 2H | -CH₂- |
| ~ 1.2 | Triplet | 3H | -CH₃ |
Visualization of Predicted ¹H NMR Couplings
Caption: Predicted proton coupling relationships in 1-(4-ethylphenyl)-1H-pyrazol-5-amine.
Predicted ¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
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Instrument Setup: The analysis is performed on the same NMR spectrometer as the ¹H NMR.
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Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to produce a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Pyrazole C5-NH₂ |
| ~ 142 | Aromatic C (ipso, attached to pyrazole) |
| ~ 140 | Aromatic C (ipso, attached to ethyl) |
| ~ 138 | Pyrazole C3 |
| ~ 129 | Aromatic CH |
| ~ 120 | Aromatic CH |
| ~ 98 | Pyrazole C4 |
| ~ 28 | -CH₂- |
| ~ 15 | -CH₃ |
Predicted Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrument Setup: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.
Predicted IR Data Interpretation and Summary
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |
| 1640-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |
| 1350-1250 | C-N Stretch | Aromatic Amine |
The presence of a primary amine is expected to show two distinct N-H stretching bands.[2] Aromatic C-N stretching is also a key indicator.[2]
Predicted Mass Spectrometric (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Instrument Setup: The analysis is typically performed using a mass spectrometer with an Electrospray Ionization (ESI) source.
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Data Acquisition: The mass spectrum is acquired in positive ion mode.
Predicted MS Data Interpretation
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Molecular Ion: The molecular weight of 1-(4-ethylphenyl)-1H-pyrazol-5-amine is 187.24 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 188.25.
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Fragmentation: The molecule can undergo fragmentation upon ionization. Key predicted fragments include the loss of the ethyl group (-29 Da) leading to a fragment at m/z 159, and potential cleavage of the pyrazole ring.
Predicted MS Data Summary
| Predicted m/z | Assignment |
| 188.25 | [M+H]⁺ |
| 159.22 | [M - C₂H₅]⁺ |
| 132.18 | [C₈H₉N₂]⁺ (from pyrazole ring cleavage) |
| 104.13 | [C₈H₉]⁺ (ethylphenyl cation) |
Visualization of a Plausible Fragmentation Pathway
Caption: A predicted major fragmentation pathway for 1-(4-ethylphenyl)-1H-pyrazol-5-amine.
Synthesis and Context
1-(4-ethylphenyl)-1H-pyrazol-5-amine and its derivatives are often synthesized via the condensation of a substituted arylhydrazine with a β-ketonitrile.[3] For the title compound, this would involve the reaction of 4-ethylphenylhydrazine with 3-aminocrotononitrile or a similar α-cyanoketone, often under acidic conditions and sometimes with microwave assistance to accelerate the reaction.[1][2] Knowledge of the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or regioisomers, which could be identified through careful analysis of the spectroscopic data.
References
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Spectroscopy Online. IR Spectroscopy: Amines. Available at: [Link]
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El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 143-163. Available at: [Link]
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Jarvis, L. M., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. Available at: [Link]
